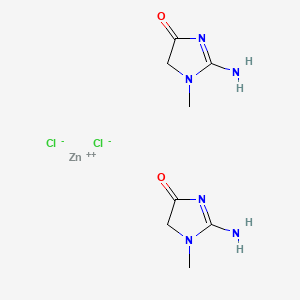

zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride

Description

Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride is a compound that features a zinc ion coordinated with a 2-amino-3-methyl-4H-imidazol-5-one ligand and two chloride ions. This compound belongs to the class of imidazolones, which are five-membered heterocyclic rings containing two non-adjacent nitrogen atoms and a carbonyl group. Imidazolones are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and natural product synthesis .

Properties

CAS No. |

62708-52-5 |

|---|---|

Molecular Formula |

C8H14Cl2N6O2Zn |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

zinc;2-imino-1-methylimidazolidin-4-one;dichloride |

InChI |

InChI=1S/2C4H7N3O.2ClH.Zn/c2*1-7-2-3(8)6-4(7)5;;;/h2*2H2,1H3,(H2,5,6,8);2*1H;/q;;;;+2/p-2 |

InChI Key |

SDBNHMFCQJHUNL-UHFFFAOYSA-L |

SMILES |

CN1CC(=O)N=C1N.CN1CC(=O)N=C1N.[Cl-].[Cl-].[Zn+2] |

Canonical SMILES |

CN1CC(=O)NC1=N.CN1CC(=O)NC1=N.[Cl-].[Cl-].[Zn+2] |

melting_point |

303 °C (decomposes) |

Other CAS No. |

62708-52-5 |

physical_description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] Solid |

Related CAS |

62708-52-5 |

solubility |

80.1 mg/mL at 16 °C |

vapor_pressure |

0.000217 [mmHg] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride typically involves the coordination of zinc ions with the imidazolone ligand in the presence of chloride ions. One common method involves the reaction of zinc chloride with 2-amino-3-methyl-4H-imidazol-5-one under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the product is isolated through crystallization or precipitation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride can undergo various chemical reactions, including:

Oxidation: The imidazolone ring can be oxidized to form different oxidation states.

Reduction: The compound can be reduced under specific conditions to yield reduced forms of the imidazolone ring.

Substitution: The chloride ions can be substituted with other ligands, such as bromide or iodide, through halogen exchange reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine or iodine). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of the imidazolone ring, while substitution reactions may produce halogenated derivatives of the compound .

Scientific Research Applications

Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.

Biology: Investigated for its potential role in biological systems, such as enzyme inhibitors or metal ion transporters.

Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or bacterial infections, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride involves its interaction with molecular targets, such as enzymes or receptors. The zinc ion can coordinate with specific amino acid residues in proteins, altering their structure and function. The imidazolone ligand may also participate in hydrogen bonding or hydrophobic interactions, further modulating the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

- Zinc;2-amino-3-methyl-4H-imidazol-5-one;bromide

- Zinc;2-amino-3-methyl-4H-imidazol-5-one;iodide

- Zinc;2-amino-3-methyl-4H-imidazol-5-one;fluoride

Uniqueness

Zinc;2-amino-3-methyl-4H-imidazol-5-one;dichloride is unique due to its specific coordination environment and the presence of chloride ions. This compound exhibits distinct chemical reactivity and stability compared to its halogenated analogs, making it suitable for specific applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.